molecular formula C17H16BrN3O4 B10899522 2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

2-[(2E)-2-(5-bromo-2,4-dimethoxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide

Cat. No.: B10899522
M. Wt: 406.2 g/mol
InChI Key: CFHFXDXJASDSGH-VXLYETTFSA-N
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Description

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazino group, a phenylacetamide moiety, and a brominated dimethoxyphenyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with phenylhydrazine under acidic conditions to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with phenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(E)-1-(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N~1~-PHENYLACETAMIDE shares structural similarities with other hydrazone derivatives and phenylacetamide compounds.

Uniqueness

    Structural Features: The presence of both a hydrazino group and a brominated dimethoxyphenyl group makes this compound unique compared to other similar compounds.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities not observed in other related compounds.

Properties

Molecular Formula

C17H16BrN3O4

Molecular Weight

406.2 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C17H16BrN3O4/c1-24-14-9-15(25-2)13(18)8-11(14)10-19-21-17(23)16(22)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+

InChI Key

CFHFXDXJASDSGH-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC=CC=C2)Br)OC

Origin of Product

United States

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